Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate
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Overview
Description
Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfonate group attached to the biphenyl structure, which enhances its solubility in water. The compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate typically involves the sulfonation of 3’-methyl-[1,1’-biphenyl]. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group at the desired position on the biphenyl ring.
Industrial Production Methods: In an industrial setting, the production of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate involves large-scale sulfonation reactors where the biphenyl derivative is treated with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the sulfonate. The product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl group on the biphenyl ring can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid, halogens, and acyl chlorides are commonly used. The reactions are typically carried out in the presence of catalysts like sulfuric acid or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated biphenyls.
Friedel-Crafts Acylation: Formation of acylated biphenyls.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activities and signaling pathways.
Comparison with Similar Compounds
- Sodium 4’-methyl-[1,1’-biphenyl]-4-sulfonate
- Sodium 3’-chloro-[1,1’-biphenyl]-4-sulfonate
- Sodium 3’-methyl-[1,1’-biphenyl]-2-sulfonate
Comparison: Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate is unique due to the specific position of the sulfonate group, which influences its reactivity and solubility. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other derivatives may not be as effective.
Properties
IUPAC Name |
sodium;4-(3-methylphenyl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S.Na/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)17(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKRIULVBUGAFR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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